![molecular formula C20H18N2O4 B6517833 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902880-25-5](/img/structure/B6517833.png)

2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

货号 B6517833

CAS 编号:

902880-25-5

分子量: 350.4 g/mol

InChI 键: IYCQIMVKLFECSR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

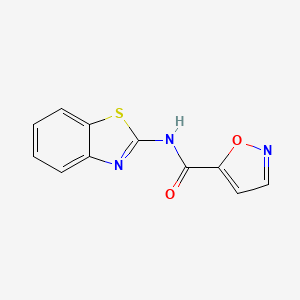

The compound “2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidin-4-one core structure. This core is substituted with a 3,4-dimethoxyphenyl group at the 2-position and a methyl group at the 7-position .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis

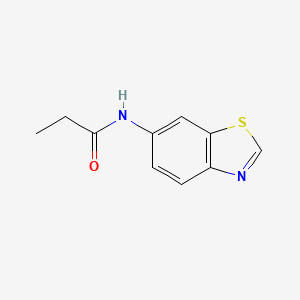

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The chromeno[2,3-d]pyrimidin-4-one core, the 3,4-dimethoxyphenyl group, and the methyl group would all contribute to its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .科学研究应用

- Ribosomal incorporation of β-amino acids into nascent peptides is less efficient than that of canonical α-amino acids. Researchers have engineered a tRNA chimera called tRNA Pro1E2, which efficiently recruits EF-Tu and EF-P. This tRNA improves β-amino acid incorporation, allowing for the elongation of up to ten consecutive β-amino acids .

- The enhancement effect of anticodon arm mutations differs depending on the codon used for β-amino acid incorporation. Optimized anticodon arm sequences for specific codons (CCG, CAU, CAG, ACU, and UGG) enable the simultaneous introduction of multiple β-amino acids into model peptides, including macrocyclic scaffolds .

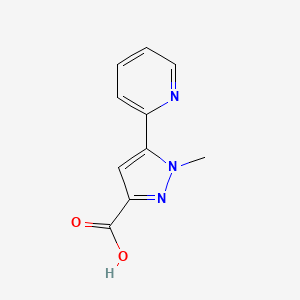

- Pyridopyrimidine derivatives, including CCG-160504, exhibit therapeutic potential. These compounds are relevant in drug development due to their biological activity. They are used in various therapeutic targets, such as breast cancer drugs (e.g., palbociclib) and potential treatments for rheumatoid arthritis (e.g., dilmapimod) .

- The pyridopyrimidine scaffold has been studied extensively, and its presence in relevant drugs underscores its importance. Researchers explore synthetic protocols to prepare these derivatives and investigate their biological effects .

- Pyrrolo[2,3-d]pyrimidine derivatives, a subset of pyridopyrimidines, exhibit strong anticancer activity. These compounds serve as efficient tools for DNA interaction. Their unique structures and biological properties make them promising candidates for cancer therapy .

- Specific derivatives, such as N4-alkyl-N2-phenyl-pyrrolo[2,3-d]pyrimidines, have been studied for their antitumor effects .

- β-Amino acids, including those incorporated using tRNA Pro1E2, possess stronger turn/helix-inducing abilities than α-amino acids. Peptides comprised of β-amino acids can fold into unique and stable structures called foldamers. These structures have potential applications in drug design and molecular recognition .

- The pyridopyrimidine moiety contributes to the stability and unique folding patterns of these macrocyclic peptides, making them valuable in drug discovery .

Ribosomal Incorporation of β-Amino Acids

Therapeutic Potential and Drug Development

Anticancer Activity and DNA Interaction

Macrocyclic Peptides and Foldamers

未来方向

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-11-4-6-15-13(8-11)9-14-19(23)21-18(22-20(14)26-15)12-5-7-16(24-2)17(10-12)25-3/h4-8,10H,9H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCQIMVKLFECSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

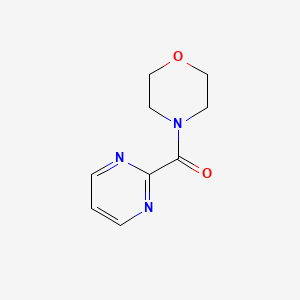

4-(pyrimidine-2-carbonyl)morpholine

562101-40-0

![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6517750.png)

![7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517777.png)

![9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517800.png)

![2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517803.png)

![2-(4-bromophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517818.png)

![2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517826.png)

![7-methyl-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517837.png)

![7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517842.png)

![7-bromo-9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517847.png)

![7-bromo-9-methoxy-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517866.png)